(R)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is a chemical compound with a piperidine ring structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate with a chiral catalyst to ensure the formation of the ®-enantiomer. Common reagents used in this synthesis include tert-butyl chloroformate and piperidine derivatives. The reaction is usually carried out under controlled temperature and pH conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate may involve large-scale batch reactions using automated reactors. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
®-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate: The non-chiral version of the compound.
Methyl 4-hydroxy-2-oxopiperidine-1-carboxylate: A similar compound with a methyl group instead of a tert-butyl group.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl and carbonyl functional group arrangement.
Uniqueness
®-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is unique due to its chiral nature, which can impart specific biological activity and selectivity in reactions. Its tert-butyl group also provides steric hindrance, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl (4R)-4-hydroxy-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
KCUXWAQHQHPYFT-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](CC1=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)O |
Origin of Product |
United States |
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